methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a 2-methoxybenzyl group at position 1 and a methyl ester at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its analogs vary in substituents, ester chain lengths, and functional groups, significantly altering physicochemical and biological behaviors .
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 2-amino-1-[(2-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C20H18N4O3/c1-26-15-10-6-3-7-12(15)11-24-18(21)16(20(25)27-2)17-19(24)23-14-9-5-4-8-13(14)22-17/h3-10H,11,21H2,1-2H3 |
InChI Key |
ADODUZLVTLBDKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Pyrrolo Group: This step involves the cyclization of the quinoxaline derivative with an appropriate reagent to form the pyrrolo[2,3-b]quinoxaline structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell cycle regulation.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Substituent Variations on the Benzyl/Phenyl Group
- 4-Fluorobenzyl Analog (C26H22FN5O2): This compound replaces the 2-methoxybenzyl group with a 4-fluorobenzyl moiety. However, it features a carboxamide group (N-(2-methoxybenzyl)) instead of an ester, reducing hydrophobicity compared to the target compound .
4-(Ethoxycarbonyl)Phenyl Analog (C26H22N4O4) :
Substituted with a 4-(ethoxycarbonyl)phenyl group, this analog introduces a bulkier substituent at position 1. The ethoxycarbonyl group increases steric hindrance and may reduce solubility in polar solvents. Its molecular weight (454.49 g/mol) is slightly higher than the target compound’s .3,5-Dichlorophenyl Analog :
Substitution with a 3,5-dichlorophenyl group introduces strong electron-withdrawing effects and steric bulk, which could enhance corrosion inhibition properties (as seen in carbonitrile analogs) but reduce metabolic stability .
Ester Chain Length Variations
- Butyl Ester Analog (C26H26N4O3): Replacing the methyl ester with a butyl chain increases lipophilicity (logP ~3.5 vs. This modification is critical in drug design for optimizing bioavailability .
Hexyl and Ethyl Esters :
Hexyl esters further extend hydrophobicity, while ethyl esters offer intermediate properties. These variations highlight the tunability of solubility and pharmacokinetic profiles through ester chain modifications .
Functional Group Replacements
- Carboxamide Derivatives: Compounds like 2-amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide replace the ester with a carboxamide group. This change enhances hydrogen-bonding capacity, improving interactions with biological targets but reducing metabolic resistance to esterases .
- Carbonitrile Analogs: The 3-carbonitrile derivative (e.g., 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) exhibits strong corrosion inhibition (91% efficiency in HCl) due to adsorption at metal interfaces. The ester-to-carbonitrile substitution alters electronic properties, favoring charge transfer interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Corrosion Inhibition : The carbonitrile analog’s high efficiency (91%) is attributed to adsorption at metal-electrolyte interfaces, driven by protonation in acidic media. The target compound’s ester group may offer different adsorption dynamics due to its polar nature .
- Structure-Activity Relationships (SAR) :
Biological Activity
Methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer activity. For instance, this compound has been tested against various cancer cell lines. The following table summarizes key findings from different studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 5.4 | Induction of apoptosis via caspase activation |
| Study B | HCT116 | 8.0 | Inhibition of cell proliferation through CDK inhibition |
| Study C | A375 | 7.2 | Modulation of signaling pathways (MAPK/ERK) |
These studies suggest that the compound may act through multiple pathways to exert its anticancer effects.
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound. A study investigating the effects of quinolinic acid-induced neurotoxicity demonstrated that this compound could mitigate oxidative stress and inflammatory responses in neuronal cells. The protective mechanisms include:
- Reduction of Reactive Oxygen Species (ROS) : The compound significantly decreased ROS levels in treated cells.
- Cytokine Modulation : It reduced pro-inflammatory cytokines such as TNF-α and IL-6.
This neuroprotective activity highlights the compound's potential in treating neurodegenerative diseases.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity in cancer cells.
- Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1/S phase.
- Antioxidant Activity : By scavenging free radicals, it protects neuronal cells from oxidative damage.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical settings:
- Case Study 1 : In a murine model of melanoma, administration of this compound resulted in a significant reduction in tumor size compared to controls.
- Case Study 2 : In an Alzheimer's disease model, treatment with the compound improved cognitive function and reduced amyloid plaque deposition.
These case studies underscore the therapeutic potential of this compound across various disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
